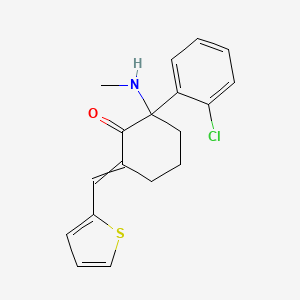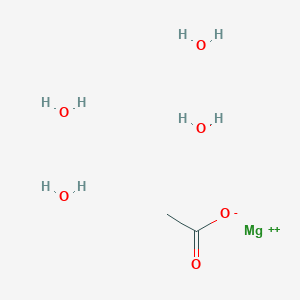![molecular formula C9H12F6N2O4-2 B11819116 [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a methylazetidine moiety linked to a methanamine group, with a trifluoroacetate counterion. The presence of the trifluoroacetate group imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the azetidine ring is reacted with a suitable amine precursor.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized [(2S)-1-methylazetidin-2-yl]methanamine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines, often in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
Applications De Recherche Scientifique
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoroacetate functionality, used as a solvent and intermediate in chemical synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate stands out due to its unique azetidine ring structure combined with the trifluoroacetate group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H12F6N2O4-2 |
|---|---|
Poids moléculaire |
326.19 g/mol |
Nom IUPAC |
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/p-2/t5-;;/m0../s1 |
Clé InChI |
VKOUSHWUINTLGJ-XRIGFGBMSA-L |
SMILES isomérique |
CN1CC[C@H]1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
SMILES canonique |
CN1CCC1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)









![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)
